Pentafluorothiophenol

Catalog No.
S1941396
CAS No.
771-62-0
M.F
C6HF5S
M. Wt
200.13 g/mol
Availability
In Stock
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Pentafluorothiophenol

CAS Number

771-62-0

Product Name

Pentafluorothiophenol

IUPAC Name

2,3,4,5,6-pentafluorobenzenethiol

Molecular Formula

C6HF5S

Molecular Weight

200.13 g/mol

InChI

InChI=1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H

InChI Key

UVAMFBJPMUMURT-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)F

High Acidity

  • One of the most striking features of pentafluorobenzenethiol is its exceptional acidity. With a pKa of 2.68 [Wikipedia: Pentafluorothiophenol], it surpasses the acidity of most other thiols [1]. This property makes it a valuable tool in studies involving strong Brønsted-Lowry acids.

  • Researchers utilize pentafluorobenzenethiol as a proton source in various reactions. Its conjugate base, the pentafluorobenzenethiolate anion (C₆F₅S⁻), can act as a nucleophile or participate in ligand exchange reactions in coordination chemistry [3].

Fluorine Chemistry

  • The presence of five fluorine atoms on the benzene ring of pentafluorobenzenethiol significantly influences its chemical behavior. The strong electron-withdrawing effect of these fluorines enhances the acidity of the thiol group [2].

  • This unique combination of a thiol group and a perfluorinated aromatic ring makes pentafluorobenzenethiol a fascinating molecule for studying fluorine chemistry. Scientists can explore the impact of fluorine substitution on reactivity and explore potential applications in fluorinated materials research [2].

Potential Applications

  • The ongoing research on pentafluorobenzenethiol suggests potential applications beyond fundamental studies. Its strong acidity and specific fluorine environment might be valuable in developing new catalysts or materials with desired properties [1, 2].

Note:

  • The number in square brackets within the text refers to the following reference:

    • Sigma-Aldrich 2,3,4,5,6-Pentafluorothiophenol 97%:
    • Wikipedia: Wikipedia: Pentafluorothiophenol:
    • PubChem: PubChem: Pentafluorothiophenol:

Pentafluorothiophenol is an organosulfur compound with the chemical formula C₆F₅SH. This compound appears as a colorless, volatile liquid and is notable for its high acidity, with a pKₐ value of 2.68, making it one of the most acidic thiols known. It is synthesized through the reaction of sodium hydrosulfide with hexafluorobenzene, which allows for the introduction of a thiol group into a perfluorinated aromatic system. The presence of five fluorine atoms on the phenyl ring significantly influences its chemical properties and reactivity, particularly in coordination chemistry where its conjugate base can act as a ligand .

, including:

  • Alkylation Reactions: It can undergo alkylation in polar aprotic solvents such as dimethylformamide. These reactions typically involve the substitution of the thiol hydrogen by an alkyl group, forming thioethers .
  • Addition Reactions: The compound can react with unsaturated systems, leading to addition products. For example, it reacts with pentafluorobenzenesulfenyl chloride to form new sulfur-containing compounds .
  • Metal Complex Formation: Pentafluorothiophenol can also form complexes with metals through its sulfur atom, which can coordinate to metal centers in various oxidation states .

Pentafluorothiophenol is primarily synthesized through the following method:

  • Reaction of Sodium Hydrosulfide with Hexafluorobenzene: This method involves treating hexafluorobenzene with sodium hydrosulfide in an appropriate solvent, typically under controlled conditions to ensure complete conversion and minimize side reactions. The resulting product is then purified by distillation or chromatography .

Other synthesis routes may involve modifications of existing organosulfur compounds or the use of different fluorinated aromatic substrates.

Pentafluorothiophenol has several applications across various fields:

  • Coordination Chemistry: Its conjugate base is used as a ligand in coordination complexes, facilitating the study of metal-thiolate interactions.
  • Material Science: Due to its unique properties, pentafluorothiophenol and its derivatives are explored for use in advanced materials and coatings.
  • Organic Synthesis: It serves as a building block for synthesizing other organofluorine compounds, which are important in pharmaceuticals and agrochemicals .

Interaction studies involving pentafluorothiophenol focus on its reactivity with metal ions and other electrophiles. Research has shown that it can form stable complexes with various cations such as cesium, lead, copper, cadmium, aluminum, thallium, and mercury. These interactions are significant for understanding its behavior in both synthetic and environmental contexts .

Pentafluorothiophenol shares similarities with several other organosulfur compounds. Here are some notable comparisons:

CompoundFormulaKey Features
ThiophenolC₆H₅SHLess acidic than pentafluorothiophenol
TrifluoromethylthiophenolC₆F₃H₂SHContains trifluoromethyl group; less acidic
HexafluorobenzeneC₆F₆No sulfur; serves as a precursor
PentafluorosulfanylthiophenolC₆F₄SContains sulfur; different reactivity

Uniqueness of Pentafluorothiophenol: The presence of five fluorine atoms contributes to its exceptional acidity and unique chemical behavior compared to other thiols. Its ability to form strong metal complexes also sets it apart from related compounds.

Nucleophilic Aromatic Substitution with Sodium Hydrosulfide

The preparation of pentafluorothiophenol through nucleophilic aromatic substitution represents the most established and widely employed synthetic route. This methodology relies on the exceptional electrophilicity of hexafluorobenzene, which undergoes selective fluoride displacement at the para position when treated with sodium hydrosulfide [1] [2]. The reaction proceeds through a classic addition-elimination mechanism characteristic of nucleophilic aromatic substitution on perfluorinated aromatic systems.

The fundamental reaction involves the treatment of hexafluorobenzene with sodium hydrosulfide in aqueous or protic solvent systems. The hydrosulfide anion acts as a nucleophile, attacking the electron-deficient aromatic carbon bearing fluorine [1] . The reaction typically requires heating to temperatures between 25-100°C, with reaction times ranging from 2-8 hours depending on the specific conditions employed [2] [4]. Under optimized conditions, this methodology consistently delivers pentafluorothiophenol in yields ranging from 80-95% [1] .

The mechanistic pathway involves initial nucleophilic attack by the hydrosulfide anion at the para-fluorine position of hexafluorobenzene, forming a transient anionic intermediate known as a Meisenheimer complex [2] [5]. This intermediate subsequently undergoes elimination of fluoride ion to restore aromaticity and generate the desired pentafluorothiophenol product. The regioselectivity for para-substitution arises from the enhanced stabilization of the transition state and intermediate by the electron-withdrawing fluorine substituents [6].

Reaction conditions significantly influence both yield and product purity. Aqueous sodium hydroxide solutions have been employed successfully, with the reaction proceeding efficiently at elevated temperatures [7]. Alternative solvent systems including dimethylformamide, tetrahydrofuran, and alcoholic media have been investigated, each offering distinct advantages in terms of reaction rate and product isolation [2] [8]. The choice of base concentration proves critical, as excessive basicity can lead to competitive hydrolysis reactions or over-substitution to form polysubstituted products.

Optimization studies have demonstrated that the reaction exhibits first-order dependence on both hexafluorobenzene and sodium hydrosulfide concentrations [2]. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol depending on the solvent system employed [9]. The reaction rate increases exponentially with temperature, but temperatures exceeding 120°C can lead to decomposition of the product or formation of unwanted side products through alternative reaction pathways.

Alternative Routes: Metal-Catalyzed Thiolation of Hexafluorobenzene

Metal-catalyzed approaches to pentafluorothiophenol synthesis have emerged as promising alternatives to traditional nucleophilic substitution methods. These methodologies leverage transition metal catalysts to facilitate carbon-sulfur bond formation under milder conditions while offering enhanced functional group compatibility [10] [11]. Copper and palladium-based catalyst systems have shown particular efficacy in promoting thiolation reactions of perfluorinated aromatic substrates.

Copper-catalyzed protocols typically employ copper iodide or copper bromide in combination with appropriate ligands such as 1,10-phenanthroline derivatives [10]. These catalyst systems operate through formation of copper-thiolate intermediates that undergo nucleophilic aromatic substitution with activated aryl halides or fluorides. The reaction typically proceeds at temperatures between 50-120°C in polar aprotic solvents such as dimethylformamide or N-methylpyrrolidone [10]. Yields for copper-catalyzed thiolation generally range from 70-90%, with reaction times of 1-6 hours.

Palladium-catalyzed methodologies offer additional versatility through their ability to activate carbon-fluorine bonds directly [11]. These systems typically employ palladium acetate or palladium chloride complexes with phosphine ligands such as triphenylphosphine or 1,1'-bis(diphenylphosphino)ferrocene. The palladium catalyst facilitates oxidative addition of the carbon-fluorine bond, followed by transmetalation with thiolate nucleophiles and subsequent reductive elimination to form the carbon-sulfur bond [11].

Recent advances in synergistic dual-metal catalysis have demonstrated enhanced reactivity for carbon-fluorine bond activation [11]. These systems combine palladium and copper catalysts to achieve complementary activation modes, with palladium facilitating carbon-fluorine bond cleavage and copper promoting thiolate formation and nucleophilic attack. Under optimized conditions, these dual-metal systems can achieve quantitative conversion of hexafluorobenzene to pentafluorothiophenol within 1-2 hours at temperatures as low as 60°C.

The mechanistic pathway for metal-catalyzed thiolation involves several key elementary steps. Initial coordination of hexafluorobenzene to the metal center is followed by oxidative addition to form a metal-aryl-fluoride intermediate. Ligand exchange with thiolate nucleophiles generates a metal-aryl-thiolate complex, which undergoes reductive elimination to form the carbon-sulfur bond and regenerate the active catalyst [10] [11]. The rate-determining step typically involves either the initial oxidative addition or the final reductive elimination, depending on the specific metal catalyst and reaction conditions employed.

Purification and Yield Optimization Strategies

Effective purification and yield optimization strategies are essential for obtaining high-quality pentafluorothiophenol suitable for research and industrial applications. The volatile nature of pentafluorothiophenol, combined with its relatively low boiling point of 143°C, necessitates careful consideration of purification methodology to minimize product loss while achieving acceptable purity levels [12] [13].

Vacuum distillation represents the most commonly employed purification technique for pentafluorothiophenol. The compound distills cleanly under reduced pressure, typically at temperatures between 50-80°C under 10-50 mmHg vacuum [14] [15]. This methodology consistently delivers purities of 95-99% with recovery yields of 80-90%. The distillation process effectively removes higher-boiling impurities such as unreacted hexafluorobenzene derivatives and polysubstituted products, while volatile impurities are removed during initial heating phases.

Crystallization from organic solvents provides an alternative purification approach particularly suited for obtaining highly pure material. Pentafluorothiophenol forms well-defined crystals from solvents such as heptane, petroleum ether, or dichloromethane/heptane mixtures [16]. The crystallization process typically involves dissolution in a minimal volume of solvent at elevated temperature, followed by controlled cooling to induce crystallization. This methodology can achieve purities of 97-99.5% with recovery yields of 70-85%, though the process requires careful optimization of solvent choice and cooling rates.

Column chromatography on silica gel offers versatility for removing specific impurities, particularly when dealing with complex reaction mixtures [17]. Pentafluorothiophenol elutes readily from silica gel using hexane or petroleum ether as eluent, allowing effective separation from polar impurities. However, the strong electron-withdrawing nature of the pentafluorophenyl group can lead to some decomposition on acidic silica gel surfaces, necessitating the use of neutralized or basic silica gel preparations.

Sublimation techniques exploit the relatively low sublimation temperature of pentafluorothiophenol to achieve exceptional purity levels [15]. Under reduced pressure (1-10 mmHg), the compound sublimes at temperatures between 40-80°C, effectively separating it from non-volatile impurities. This methodology can achieve purities exceeding 98% with recovery yields of 85-95%, making it particularly attractive for applications requiring ultrapure material.

Liquid-liquid extraction provides a complementary purification approach for removing water-soluble impurities and salts [17]. Pentafluorothiophenol partitions strongly into organic phases such as diethyl ether, dichloromethane, or ethyl acetate when extracted from aqueous reaction mixtures. Careful pH control during extraction proves critical, as the acidic nature of pentafluorothiophenol (pKa = 2.68) requires slightly acidic conditions to maintain protonation and optimal organic phase partitioning [1].

Optimization of reaction conditions significantly impacts both yield and product quality. Temperature control proves particularly important, as excessive heating can lead to decomposition or formation of disulfide byproducts through oxidative coupling [18]. Inert atmosphere conditions help minimize oxidation reactions, while careful control of reaction stoichiometry prevents formation of over-substituted products or unreacted starting materials.

Scale-up considerations require attention to heat transfer and mixing efficiency, as the exothermic nature of nucleophilic aromatic substitution can lead to localized overheating in large-scale reactions [16]. Continuous addition of reagents and effective temperature control become increasingly important as reaction scale increases. Industrial implementations often employ continuous flow reactors to maintain optimal heat transfer and reaction control [16].

Acidity and Brønsted-Lowry Behavior (pKₐ = 2.68)

Pentafluorothiophenol exhibits exceptional acidity among thiol compounds, with a pKₐ value of 2.68 in aqueous solution [2] [3]. This remarkably low pKₐ value positions pentafluorothiophenol as one of the most acidic thiols known, significantly surpassing the acidity of regular thiophenol (pKₐ = 6) and most other organosulfur compounds [4]. The compound's extraordinary acidity stems from the strong electron-withdrawing effect of the five fluorine atoms positioned on the aromatic ring, which substantially stabilizes the conjugate base (pentafluorobenzenethiolate anion, C₆F₅S⁻) through resonance and inductive effects [4].

The remarkable acidity of pentafluorothiophenol can be understood through its Brønsted-Lowry behavior. Upon deprotonation, the compound readily donates a proton to form the pentafluorobenzenethiolate anion, which exhibits enhanced stability due to the electron-withdrawing influence of the perfluorinated aromatic system [4]. This stability is critical for the compound's utility in various chemical applications, particularly in coordination chemistry where the conjugate base acts as a ligand [2].

Comparative analysis reveals that pentafluorothiophenol's acidity is substantially higher than that of related compounds. While thiophenol exhibits a pKₐ of 6 and butanethiol has a pKₐ of 10.5, pentafluorothiophenol's pKₐ of 2.68 demonstrates the profound effect of fluorine substitution on acidity [4]. This enhanced acidity is attributed to the cumulative electron-withdrawing effect of the five fluorine atoms, which stabilizes the thiolate anion through both inductive and resonance mechanisms [4] [5].

The Brønsted-Lowry acid behavior of pentafluorothiophenol has been extensively studied through experimental measurements. Jencks and Salvesen conducted definitive pKₐ determination experiments, establishing the value of 2.68 in aqueous solution [3]. This measurement was performed using equilibrium deuterium isotope effects on the ionization of thiol acids, providing robust experimental validation of the compound's exceptional acidity [3].

Spectroscopic Characterization (¹H/¹⁹F Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

The spectroscopic characterization of pentafluorothiophenol employs multiple complementary techniques to elucidate its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy, both proton (¹H) and fluorine-19 (¹⁹F), provides detailed information about the compound's molecular environment and electronic structure [6] [7] [8] [9].

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of pentafluorothiophenol exhibits a characteristic single resonance corresponding to the thiol proton. This signal appears significantly downfield compared to typical thiol compounds due to the electron-withdrawing effect of the pentafluorinated aromatic ring [6] [10]. The chemical shift position is highly sensitive to the electronic environment created by the five fluorine atoms, which deshield the thiol proton through both inductive and resonance mechanisms [6] [10].

The ¹H nuclear magnetic resonance analysis reveals that the thiol proton experiences significant deshielding due to the electron-withdrawing nature of the perfluorinated aromatic system [6] [10]. This deshielding effect is consistent with the compound's exceptional acidity, as the electronic environment around the thiol proton is substantially altered by the fluorine substituents [6] [10].

¹⁹F Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F nuclear magnetic resonance spectrum of pentafluorothiophenol provides detailed information about the fluorine environment within the molecule. The spectrum typically exhibits multiple resonances corresponding to the different fluorine positions on the aromatic ring, with chemical shifts that are highly sensitive to the electronic environment [7] [11] [10]. The fluorine atoms in the ortho and para positions relative to the thiol group experience different electronic environments, resulting in distinct chemical shifts [7] [11] [10].

The ¹⁹F nuclear magnetic resonance spectroscopy reveals the complex electronic interactions within the pentafluorothiophenol molecule. The fluorine nuclei exhibit chemical shifts that reflect their positions relative to the thiol group, with the electron-withdrawing effect of the sulfur-hydrogen bond influencing the fluorine chemical shifts [7] [11] [10]. This technique has been particularly valuable for studying the compound's behavior in various chemical environments and its interactions with other molecular species [7] [11] [10].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy of pentafluorothiophenol reveals characteristic absorption bands that provide information about the molecular vibrations and bonding environment. The spectrum exhibits distinct bands corresponding to the sulfur-hydrogen stretch, carbon-fluorine stretches, and aromatic ring vibrations [8] [12] [13]. The sulfur-hydrogen stretching frequency is particularly diagnostic, appearing at a characteristic position that reflects the compound's unique electronic environment [8] [12] [13].

The infrared spectrum shows absorption bands in the region of 2997 cm⁻¹, 1636 cm⁻¹, 1469 cm⁻¹, 1389 cm⁻¹, and 1090 cm⁻¹, which are attributed to various vibrational modes within the molecule [12]. The carbon-fluorine stretching vibrations appear as strong, characteristic bands that confirm the presence of the perfluorinated aromatic system [8] [12] [13]. The aromatic ring vibrations are also clearly observable, providing additional structural confirmation [8] [12] [13].

Raman Spectroscopy

Raman spectroscopy of pentafluorothiophenol provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrational modes. The Raman spectrum exhibits characteristic bands corresponding to the aromatic ring vibrations and carbon-fluorine stretches [14] [15] [16]. The technique has been particularly useful for studying the compound's behavior in self-assembled monolayers and surface modifications [14] [15].

Surface-enhanced Raman spectroscopy studies have revealed detailed information about the molecular orientation and bonding behavior of pentafluorothiophenol in various environments. The Raman data indicates that the compound exhibits specific vibrational modes that are sensitive to its chemical environment and interactions with other molecules [14] [15] [16]. These studies have provided valuable insights into the compound's behavior in various applications, including surface modification and coordination chemistry [14] [15] [16].

Thermal Stability and Volatility Profiling

The thermal stability and volatility characteristics of pentafluorothiophenol are critical parameters for its practical applications and handling procedures. The compound exhibits moderate thermal stability under normal conditions but demonstrates significant volatility due to its relatively low boiling point [17] [18] [19] [20].

Thermal Stability

Pentafluorothiophenol displays reasonable thermal stability under ambient conditions but becomes increasingly unstable at elevated temperatures. The compound's thermal decomposition can lead to the release of irritating gases and vapors, necessitating careful handling procedures [18] [19]. The thermal stability is influenced by the presence of the five fluorine atoms, which create a stable aromatic system but also contribute to the compound's reactivity under thermal stress [21] [17] [18].

Studies on the thermal decomposition of pentafluorothiophenol and its derivatives have revealed that the compound undergoes various decomposition pathways at elevated temperatures. The decomposition products include various fluorinated compounds and sulfur-containing species, which can present handling challenges [21] [22] [18]. The thermal stability is also affected by the presence of oxygen and other reactive species in the environment [21] [22] [18].

The thermal properties of pentafluorothiophenol are particularly important in applications involving elevated temperatures, such as in the synthesis of advanced materials and polymers. The compound's thermal stability has been shown to be beneficial in the production of liquid crystals and advanced polymers, where the introduction of fluorine atoms improves thermal stability and chemical resistance [17]. However, care must be taken to avoid excessive heating that could lead to decomposition [17] [18] [19].

Volatility Profile

Pentafluorothiophenol exhibits significant volatility, with a boiling point of 143°C and a flash point of 51°C [23] [24] [25] [26]. This volatility profile indicates that the compound readily vaporizes at relatively low temperatures, which has important implications for its handling, storage, and application [23] [24] [25] [26]. The compound's volatility is enhanced by its molecular structure, which provides relatively weak intermolecular forces compared to higher molecular weight compounds [23] [24] [25] [26].

The volatility characteristics of pentafluorothiophenol are reflected in its physical properties, including its vapor pressure and evaporation rate. The compound is classified as volatile, requiring appropriate containment and handling procedures to prevent atmospheric release [20] [23] [24]. The volatility profile also influences the compound's behavior in various applications, particularly in gas-phase reactions and surface modification procedures [20] [23] [24].

The compound's volatility has been systematically studied in various environmental conditions, revealing that temperature and pressure significantly affect its vapor behavior. These studies have provided important data for the development of appropriate handling protocols and safety measures [27] [18] [19] [20]. The volatility profile is also relevant for understanding the compound's environmental fate and transport properties [27] [18] [19] [20].

Physical Property Data Summary

PropertyValueReference
Molecular FormulaC₆HF₅S [23] [24] [25]
Molecular Weight200.13 g/mol [23] [24] [25]
Melting Point−24°C [23] [24] [25]
Boiling Point143°C [23] [24] [25]
Density (25°C)1.501 g/mL [23] [24] [25]
Refractive Index (n₂₀/D)1.4645 [23] [24] [25]
Flash Point51°C [23] [24] [25]
pKₐ2.68 [2] [3]
Solubility in WaterInsoluble [23] [24] [25]
AppearanceClear colorless to slightly yellow liquid [23] [24] [25]

XLogP3

2.6

Boiling Point

143.0 °C

Melting Point

-24.0 °C

UNII

CM7UNQ95TJ

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (91.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (81.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (79.59%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (12.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

771-62-0

Wikipedia

Pentafluorothiophenol

Dates

Last modified: 08-16-2023

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